molecular formula C11H9Cl3N2O3S B2600921 ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 568550-85-6

ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2600921
CAS No.: 568550-85-6
M. Wt: 355.61
InChI Key: OWOGJNQYWSTLLK-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds in the thienopyrimidine family. Similar compounds include:

  • Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methylthieno[2,3-d]pyrimidine-6-carboxylate
  • 5-(4-chlorophenyl)-7-methyl-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carboxylic acid

These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties that make it suitable for diverse applications.

Properties

IUPAC Name

ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H-thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl3N2O3S/c1-3-19-9(18)6-4(2)5-7(17)15-10(11(12,13)14)16-8(5)20-6/h3H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOGJNQYWSTLLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)C(Cl)(Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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